| Aspect | Key Findings | Relevant Context |
|---|---|---|
| Content & Distribution | Higher content in cultivated Zhe-Beimu (F. thunbergii) than in Chuan-Beimu species (F. cirrhosa group) [1]. Specific wild specimens (e.g., SK-FC) show high accumulation [2]. | Content is influenced by geographical origin and cultivation practices (e.g., tissue culture vs. field collection) [2]. |
| Analytical Methods | UPLC-Q-Exactive Orbitrap MS/MS is widely used for identification and quantification [3] [2]. DESI-MSI (Desorption Electrospray Mass Spectrometry Imaging) can map its spatial distribution within the bulb [4]. | Used in metabolomic studies to profile and distinguish between different Fritillaria species [3]. |
| Biosynthesis Regulation | The K2S treatment (potassium application under shading) in F. thunbergii significantly increases levels of this compound and other steroidal alkaloids [5]. | Involves key genes like farnesyl pyrophosphate synthase (FtFPS) and is regulated by transcription factors (e.g., AP2/ERF) [5]. |
| Bioactivity & Mechanism | Identified as a key antioxidant compound with good binding affinity to core targets like AKT1 and ESR1 [3]. Network pharmacology suggests it may alleviate asthma by targeting proteins like HSP90 [6]. | Part of a multi-component, multi-target mechanism of action, common in traditional medicine [6]. |
Here are methodologies for key experiments involving this compound, based on the cited research.
This protocol is used for the broad identification and quantification of this compound and other metabolites in Fritillaria bulbs [3] [2].
This method provides precise measurement of this compound and specific alkaloids [2].
The biosynthesis of steroidal alkaloids like this compound in Fritillaria is complex. The diagram below outlines the proposed pathway and its regulation based on transcriptomic studies [1] [5] [7].
Proposed biosynthetic pathway and regulatory network for steroidal alkaloids like this compound in Fritillaria, integrating transcriptome studies [1] [5] [7].
Network pharmacology studies suggest this compound's bioactivity arises from interacting with multiple targets. The diagram below illustrates its potential role in alleviating asthma-related symptoms [6] [3].
Proposed multi-target mechanisms of this compound, particularly in asthma alleviation and antioxidant effects, as predicted by network pharmacology [6] [3].
| Bioactivity / Effect | Experimental Model / System | Observed Outcome / Proposed Mechanism | Key Supporting Evidence |
|---|---|---|---|
| Anti-inflammatory & Anti-oxidant [1] [2] | Human bronchial epithelial cells (BEAS-2B) + Cigarette Smoke Extract (CSE) | Reduces ROS; ↑ SOD, GSH/GSSG ratio; ↓ MDA, 4-HNE; Inhibits apoptosis & DNA damage. | Western blot, Flow Cytometry, ELISA [2] |
| Anti-inflammatory [1] | Transgenic zebrafish larvae + CuSO4-induced inflammation | Inhibits macrophage migration to site of inflammation; potential inhibition of ferroptosis. | Microscopy, Gene expression analysis (e.g., acsl4b, fthl28) [1] |
| Putative TAAR1 Agonist [3] | In silico molecular docking & dynamics simulation | Binds strongly to TAAR1, a GPCR target in CNS; potential for treating Major Depressive Disorder. | Computational modeling (Binding affinity, MM-PBSA) [3] |
| Improved Bioavailability [1] | Zebrafish embryos (toxicity & efficacy) | Derivative PMS-S shows significantly lower developmental toxicity and better water solubility. | Mortality, hatching rate, body length measurements [1] |
The anti-inflammatory and antioxidant effects of Peimisine are mediated through specific cellular signaling pathways, as illustrated below.
This compound modulates the NRF2/KEAP1 and JNK/MAPK pathways to counteract oxidative stress and inflammation.
To help you evaluate or replicate the key findings, here are the methodologies from the cited studies.
1. Protocol: Anti-oxidant and Anti-inflammatory Effects in BEAS-2B Cells [2]
2. Protocol: In silico Identification as a TAAR1 Agonist [3]
While the data is promising, several knowledge gaps remain for a researcher audience:
For researchers looking to replicate key studies, here are the methodologies from cited literature.
This protocol is based on a 2024 study investigating the protection against CSE-induced damage [1].
The workflow can be summarized as follows:
This protocol is based on studies profiling this compound's anti-cancer activity [2].
For the identification and quantification of this compound in samples such as plant material or plasma, advanced chromatographic methods are employed. Here is a summary of a UPLC-MS/MS method.
| Parameter | Description |
|---|---|
| Analytical Technique | Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) [3] |
| Column | ACQUITY UPLC BEH C18 (1.7 μm, 2.1 × 100 mm) [3] |
| Mobile Phase | Gradient elution with Acetonitrile and Water (containing 0.1% Formic Acid) [3] |
| Flow Rate | 0.4 mL/min [3] |
| Ionization Mode | Positive Electrospray Ionization (ESI+) [3] |
| MS Transitions (MRM) | This compound: Precursor Ion → Product Ion (m/z not specified in results). Note: For reference, similar alkaloid Peimine: m/z 432.4 → 414.4 [3] | | Sample Prep (Plasma) | Liquid-Liquid Extraction (LLE) with Ethyl Acetate [3] |
Recent research has focused on modifying the native this compound molecule to overcome its inherent limitations.
The core relationship between the parent compound and its derivative is shown below:
The data below is primarily derived from studies on Sprague-Dawley (SD) rats using liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods [1].
| Parameter | Findings & Values | Notes |
|---|---|---|
| Analytical Method | Liquid chromatography-tandem mass spectrometry (LC-MS/MS) [1] | Carbamazepine used as internal standard (IS). |
| Pharmacokinetics | Slow distribution and elimination from plasma [1]. | |
| Linearity | Linear dynamics in dose range of 0.26 - 6.5 mg/kg [1]. | Observed in rats. |
| Gender Differences | Significant gender differences in AUC(0-t), AUC(0-∞) (P < 0.05) [1]. | Drug blood levels in male rats were significantly higher than in females. |
| Tissue Distribution | High levels in spleen, kidney, lung, liver, and heart [1]. | In both male and female rats. |
| Low Penetration Tissues | Low levels in uterus, ovary, testis, and brain [1]. | |
| Excretion (at 1.3 mg/kg dose) | ||
| Bile | < 0.7% of administered dose recovered [1]. | In both male and female rats. |
| Urine | 43.07% recovered (Male), 13.46% recovered (Female) [1]. | Major elimination route for male rats. No significant gender differences (P > 0.05). |
| Feces | 7.49% recovered (Male), 15.05% recovered (Female) [1]. | Significant gender differences (P < 0.05). |
For researchers aiming to replicate or build upon these findings, here are the key methodological details from the studies.
This protocol is designed for the quantification of this compound in biological matrices like plasma.
This describes the in-life phase of the experiment.
The following diagram illustrates the overall process of absorption, metabolism, and excretion of this compound as identified in the research, integrating findings from multiple studies [1] [2].
> Integrated workflow of this compound's in vivo journey from absorption to excretion, based on rat studies.
While in vivo tissue distribution data is unavailable, peimisine is recognized as a notable alkaloid in Fritillaria species. The table below summarizes its context from quality evaluation studies:
| Aspect | Key Findings |
|---|---|
| Analytical Detection | Identified and quantified in plant bulbs using UHPLC-Q-Exactive Orbitrap MS/MS [1]. |
| Role in Quality | Classified as a "Differential Active Compound" (DAC), meaning its content varies significantly between different Fritillaria species and origins, influencing their overall quality and potential efficacy [1]. |
| Reported Abundance | One study on Fritillaria cirrhosa found that field-collected wild specimens from one township (Seka) accumulated higher levels of this compound compared to samples from other sources [2]. |
Although this compound-specific data is lacking, a established and reliable protocol for studying the tissue distribution of a structurally similar Fritillaria alkaloid, sipeimine, is available [3] [4]. The following diagram outlines the key stages of this methodology, which can be directly adapted for this compound research.
The methodology used for sipeimine provides a ready-made blueprint [3] [4].
Analytical Technique: UPLC-MS/MS
Biological Sample Preparation
The absence of tissue distribution data for this compound presents a clear opportunity for primary research. Its identification as a quality marker and its presence in botanical sources confirm its biological relevance [2] [1]. Research on sipeimine shows that Fritillaria alkaloids can be widely distributed to organs except the brain, a pattern that may also apply to this compound [3] [4].
For researchers looking to replicate or build upon these findings, here are the methodologies from key studies.
This protocol evaluates the efficacy of peimisine derivatives in an acute lung injury model.
This computational workflow identifies and validates interactions between this compound and protein targets.
The following diagram synthesizes the primary molecular mechanisms and signaling pathways associated with this compound's anti-inflammatory and antioxidant activities as revealed by the cited research.
Diagram Summary: The diagram illustrates this compound's core mechanisms, including the established inhibition of NF-κB and AKT/MAPK pathways to reduce inflammation, and the proposed modulation of PI3K/Akt and Nrf2 pathways for antioxidant effects.
For a compound to be a viable drug candidate, its behavior within the body is crucial. Preclinical data in rats provides initial insights.
| Parameter | Findings in Rats (after oral administration) [4] |
|---|---|
| Distribution | Slow distribution and elimination. High levels found in spleen, kidney, lung, liver, and heart. Low levels in brain, uterus, ovary, and testis. |
| Gender Differences | Significant (P < 0.05). Drug exposure (AUC) and tissue levels were higher in male rats than in females. |
| Excretion | Major route in male rats was urine (43.07%); in females, excretion was more balanced between urine (13.46%) and feces (15.05%). Very low recovery (<0.7%) in bile. |
Peimisine is a bioactive steroidal alkaloid belonging to the class of jerveratrum-type alkaloids with the chemical formula C₂₇H₄₁NO₃ and a molecular weight of 427.63 g/mol. It is primarily found in various Fritillaria species, including Fritillaria thunbergii Miq. (Zhe Beimu), Fritillaria cirrhosa, and Fritillaria unibracteata, which have been used in Traditional Chinese Medicine for over 2000 years as antitussive and expectorant remedies. [1] [2] [3] this compound, along with related alkaloids like peimine and peiminine, represents key bioactive constituents responsible for the therapeutic effects of Fritillaria preparations, exhibiting anti-inflammatory, antitussive, and potential anticancer activities. The extraction and analysis of this compound have gained significant research attention due to its pharmaceutical potential and the challenges associated with its isolation from natural sources. [2] [4]
Traditional solvent extraction methods for Fritillaria alkaloids have limitations including lengthy processing times, high solvent consumption, and environmental concerns. Consequently, researchers have developed advanced extraction techniques such as supercritical fluid extraction (SFE) with carbon dioxide and modifers to improve efficiency, yield, and environmental footprint. Additionally, the endangered status of many Fritillaria species due to overharvesting and their slow growth in high-altitude regions (2500-3000 m) has prompted investigation into alternative sources, including endophytic fungal production and tissue culture methods. This application note provides comprehensive protocols and methodological comparisons for the extraction, analysis, and alternative production of this compound to support researchers in pharmaceutical development and natural product chemistry. [1] [5] [4]
Supercritical fluid extraction using carbon dioxide with polar modifiers represents the most advanced and efficient method for this compound extraction from Fritillaria bulbs. This technique offers significant advantages over conventional methods, including reduced solvent consumption, shorter extraction times, and enhanced selectivity. The optimization of SFE parameters is crucial for maximizing this compound yield, and response surface methodology with central composite design has been successfully employed to determine optimal conditions. [1]
Table 1: Optimal SFE Conditions for this compound Extraction from Fritillaria thunbergii
| Parameter | Range Tested | Optimal Value | Influence on Yield |
|---|---|---|---|
| Extraction Time | 1.5–3.5 hours | 3.0 hours | Positive correlation up to optimum |
| Temperature | 45–65°C | 60.4°C | Complex interaction with pressure |
| Pressure | 10–30 MPa | 26.5 MPa | Positive effect on solubility |
| Ethanol Concentration | 80%–100% | 89.3% | Critical for alkaloid solubility |
| CO₂ Flow Rate | Not specified | Constant flow | Carrier function |
Under these optimized conditions, the maximum predicted yield of this compound reaches 0.5 mg/g dry plant material, representing a significant improvement over conventional methods. The addition of ethanol-water mixture as polar modifier is essential to overcome the inherent non-polarity of supercritical CO₂, dramatically improving the extraction efficiency of polar alkaloids like this compound. The SFE process also demonstrates superior antioxidant capacity in the extracts, with EC₅₀ DPPH values of 5.5 mg/mL and FRAP values of 118.2 mg AAE/100 g, suggesting co-extraction of additional bioactive compounds that may synergize with this compound's pharmacological effects. [1]
Traditional solvent extraction methods remain relevant for this compound extraction, particularly in laboratories without access to SFE equipment. Conventional approaches typically involve maceration or Soxhlet extraction using chloroform-methanol mixtures (4:1 v/v) as specified in the Chinese Pharmacopeia (2010 edition) for quality control of Fritillaria species. These methods, while established, present significant drawbacks including lengthy extraction times (typically 6-8 hours), large solvent volumes, and potential thermal degradation of bioactive compounds when elevated temperatures are employed. [1] [2]
Recent advancements in conventional extraction have focused on green solvent alternatives, with ethanol-water mixtures demonstrating excellent extraction efficiency for this compound while reducing environmental and safety concerns. The choice of solvent concentration significantly impacts yield, with 70-90% ethanol concentrations generally providing optimal balance between efficiency and selectivity. When comparing conventional methods to SFE, the superior performance of SFE is evident in higher extraction yields, reduced processing times, and lower solvent consumption, making it the method of choice for industrial applications and high-throughput analysis. [1]
Ultra-performance liquid chromatography coupled with tandem mass spectrometry has emerged as the gold standard for sensitive and specific quantification of this compound in complex matrices. The method offers exceptional sensitivity with detection limits reaching sub-nanogram per milliliter levels, making it suitable for pharmacokinetic studies and quality control applications. [2] [6]
Table 2: UPLC-MS/MS Parameters for this compound Analysis
| Parameter | Conditions |
|---|---|
| Column | ACQUITY UPLC BEH C₁₈ (100 × 2.1 mm, 1.7 µm) |
| Mobile Phase | Gradient: Acetonitrile and 0.1% formic acid in water |
| Flow Rate | 0.3–0.4 mL/min |
| Injection Volume | 2 µL |
| Column Temperature | 40°C |
| Ionization Mode | ESI-Positive |
| MRM Transition | m/z 432.4→414.4 (peimine); 430.3→412.3 (peiminine) |
| Internal Standard | Theophylline or Carbamazepine |
For mass spectrometric detection, electrospray ionization in positive mode provides optimal sensitivity for this compound and related alkaloids. The characteristic fragmentation pattern involves loss of water molecules ([M+H-H₂O]⁺), with qualifier ions resulting from subsequent loss of -CH₄ groups, providing confirmation points for compound identity. The linear range typically spans from 1-500 ng/mL with correlation coefficients exceeding 0.990, while precision and accuracy demonstrate less than 15% deviation at LLOQ and less than 10% at other QC levels, meeting rigorous bioanalytical validation criteria. [2] [6]
For laboratories without access to mass spectrometric detection, ultra-performance liquid chromatography with evaporative light scattering detection provides a reliable alternative for this compound quantification. The UPLC-ELSD method employs an Acquity UPLC BEH C₁₈ column (100 mm × 2.1 mm, 1.7 µm) with gradient elution using acetonitrile-0.02% triethylamine in water at a flow rate of 0.4 mL/min. The ELSD parameters typically include a drift tube temperature of 40°C and spray parameter setting of 40%, with injection volumes of 1-2 µL. [7]
This method demonstrates excellent linearity (r ≥ 0.9991) over the tested concentration ranges, with average recovery rates of 94.5-98.1% and RSD ≤ 2.36%, indicating good precision and accuracy. While less sensitive than MS-based detection, UPLC-ELSD remains valuable for quality control applications where extreme sensitivity is not required, and offers advantages of simpler operation and lower equipment costs. The method has been successfully applied to simultaneous determination of this compound and sipeimine in Fritillaria walujewii Regel and Fritillaria pallidiflora Schrenk, demonstrating its applicability across different Fritillaria species. [7]
The limited availability and slow growth of wild Fritillaria species has prompted investigation into alternative production methods for this compound, with endophytic fungal fermentation emerging as a promising approach. Isolation of endophytic fungi from Fritillaria species has revealed several strains capable of producing this compound and related alkaloids, offering a sustainable production platform independent of plant cultivation. [4]
The most significant breakthrough came with the isolation of Fusarium sp. from Fritillaria unibracteata var. wabensis, which demonstrated stable production of both this compound and peiminine in laboratory culture. Fungal identification involved phylogenetic analysis of ITS sequences, while alkaloid production was confirmed through TLC and HPLC-ELSD analysis of both mycelia and fermentation broth. This discovery presents a viable alternative to traditional plant extraction, with potential for strain improvement through mutagenesis and medium optimization to enhance yields. Additional studies have identified sipeimine-producing endophytic fungi from F. ussuriensis, further supporting the potential of microbial production for Fritillaria alkaloids. [4]
The experimental workflow below illustrates the complete process from fungal isolation to alkaloid production:
Protocol Title: Supercritical Fluid Extraction of this compound from Fritillaria thunbergii Bulbs
Principle: This protocol describes the optimized extraction of this compound using supercritical CO₂ with ethanol-water modifier based on central composite design optimization. The method exploits the enhanced solvating power of supercritical fluids and the selectivity provided by polar modifiers to achieve efficient alkaloid extraction. [1]
Materials and Equipment:
Procedure:
Quality Control:
Protocol Title: Quantitative Analysis of this compound in Plant Extracts and Biological Samples
Principle: This method utilizes reversed-phase chromatography with acetonitrile-formic acid gradient for optimal separation, coupled with tandem mass spectrometry for specific detection and quantification of this compound. [2] [6]
Materials and Equipment:
Sample Preparation:
UPLC-MS/MS Conditions:
MS Detection Parameters:
Calibration and Validation:
The analytical workflow below outlines the complete UPLC-MS/MS method development and application process:
This compound and related Fritillaria alkaloids demonstrate diverse pharmacological activities with significant potential for pharmaceutical development. These compounds exhibit potent anti-inflammatory effects through inhibition of pro-inflammatory cytokines (IL-6, IL-8, TNF-α) and suppression of MAPK and NF-κB signaling pathways. Additionally, this compound shows antitussive and expectorant activities, supporting its traditional use in respiratory disorders. Emerging research indicates potential anticancer properties, particularly against non-small cell lung cancer cells, without significant cytotoxicity, suggesting a favorable therapeutic window. The relaxant effects on tracheal and bronchial smooth muscles further support its application in respiratory conditions, while potential neuroprotective effects in Parkinson's disease models indicate broader therapeutic possibilities. [2] [6] [4]
The extraction and analysis of this compound have evolved significantly, with supercritical fluid extraction emerging as the superior method for industrial applications due to its efficiency, selectivity, and environmental benefits. The development of sensitive UPLC-MS/MS methods has enabled precise quantification in complex matrices, supporting quality control and pharmacokinetic studies. Meanwhile, the discovery of endophytic fungi capable of producing this compound offers a sustainable alternative to plant extraction, potentially addressing supply chain challenges associated with endangered Fritillaria species. [1] [2] [4]
Future research should focus on strain improvement for microbial production, extraction process intensification, and comprehensive clinical evaluation of this compound's therapeutic potential. Integration of green chemistry principles throughout the extraction and analysis workflow will be essential for environmentally responsible development. The combination of advanced extraction technologies, robust analytical methods, and sustainable sourcing approaches positions this compound as a promising candidate for pharmaceutical development with roots in traditional medicine. [1] [5] [4]
Supercritical Fluid Extraction (SFE) represents a sophisticated separation technology that utilizes fluids at temperatures and pressures above their critical points, where they exhibit unique properties intermediate between liquids and gases. This technology has gained significant traction in natural product extraction due to its superior selectivity, minimal environmental impact, and preservation of thermolabile compounds. The historical development of SFE began in 1822 when French physicist Charles Cagniard de la Tour first discovered supercritical states by observing the disappearance of the liquid-gas interface in a sealed container at specific temperature and pressure conditions. This fundamental discovery laid the groundwork for what would become a revolutionary extraction methodology nearly a century later [1].
The most widely used solvent in SFE is carbon dioxide (CO₂), which offers numerous advantages including low critical temperature (31.1°C) and pressure (7.38 MPa), making it ideal for extracting heat-sensitive compounds like alkaloids. Additionally, CO₂ is non-toxic, non-flammable, chemically inert, and environmentally benign, as it primarily utilizes recycled carbon dioxide from industrial processes. Supercritical CO₂ (SC-CO₂) exhibits liquid-like densities resulting in excellent solvating power, while maintaining gas-like viscosities and diffusivities that facilitate rapid penetration into solid matrices and efficient extraction. The tunable solvation power of SC-CO₂ by simply adjusting temperature and pressure parameters makes it particularly valuable for selective extraction of target compounds from complex natural matrices [1] [2].
This compound is an isosteroidal alkaloid belonging to the cevanine group, characterized by a distinctive hexacyclic benzo[7,8]fluoreno[2,1-b]quinolizine nucleus. This structural complexity contributes to its potent bioactivity and makes it a valuable target for extraction and purification. This compound is primarily found in various Fritillaria species, particularly Fritillaria thunbergii Miq. (known as Zhe Beimu in Traditional Chinese Medicine), where it exists alongside related alkaloids such as peimine and peiminine [3] [4]. These plants have been used for centuries in Traditional Chinese Medicine (TCM) as antitussive and expectorant agents, with modern pharmacological studies confirming their therapeutic potential [3].
Recent groundbreaking research has identified this compound as a novel trace amine-associated receptor 1 (TAAR1) agonist through sophisticated structure-based virtual screening approaches. This discovery, published in 2025, positions this compound as a promising candidate for the development of next-generation antidepressants that may offer improved safety profiles compared to conventional monoaminergic therapies. TAAR1 has emerged as a promising non-monoaminergic target for treating neuropsychiatric conditions, including major depressive disorder (MDD), without the common side effects associated with traditional therapies. The interaction between this compound and TAAR1 involves stable hydrogen bonds, hydrophobic contacts, and π-π stacking interactions with key residues within the TAAR1 binding pocket, contributing to high binding stability and receptor specificity [5].
The efficiency of supercritical fluid extraction for alkaloids like this compound depends on the careful optimization of several inter-related parameters:
Extraction Pressure: Pressure significantly influences the density of the supercritical fluid, thereby affecting its solvating power. Higher pressures generally increase fluid density and solvating capacity, particularly for medium-polarity compounds like this compound. The optimal pressure range for this compound extraction falls between 25-30 MPa, where sufficient solubility is achieved without excessive co-extraction of undesirable compounds [3] [4].
Extraction Temperature: Temperature exerts a dual effect on SFE efficiency by simultaneously influencing fluid density and solute vapor pressure. While increased temperature reduces fluid density, it enhances the vapor pressure of target compounds, facilitating their transfer into the supercritical phase. The optimal temperature range for this compound extraction is typically between 50-65°C, balancing these competing factors to maximize yield [3].
Co-solvent Selection and Concentration: The non-polar nature of SC-CO₂ limits its effectiveness for extracting polar compounds like alkaloids. The addition of polar co-solvents (typically ethanol-water mixtures at concentrations of 80-100% ethanol) dramatically improves extraction efficiency by increasing the polarity of the supercritical fluid and enhancing solute solubility. Ethanol concentration of 89.3% has been identified as optimal for this compound extraction in certain studies [3].
Extraction Time: The duration of extraction must be sufficient to allow for adequate matrix penetration and compound dissolution. For this compound, optimal extraction times typically range from 2.9-3.0 hours, ensuring high recovery without unnecessary prolongation of the process [3] [4].
Particle Size and Preparation: Proper sample preparation, including drying and grinding to appropriate particle sizes (≤250 μm), enhances extraction efficiency by increasing surface area and reducing diffusion path length [4].
Table 1: Optimal SFE Conditions for this compound Extraction from Fritillaria Species
| Parameter | Range Tested | Optimal Value | Impact on Yield |
|---|---|---|---|
| Pressure (MPa) | 10-35 | 26.5-30.6 | Increase from 10-26.5 MPa; plateaus thereafter |
| Temperature (°C) | 45-70 | 60.4-61.3 | Higher temperatures favor extraction within range |
| Co-solvent Concentration (% ethanol) | 80-100 | 89.3-95.8 | Critical for solubility enhancement |
| Extraction Time (hours) | 1.5-3.5 | 2.9-3.0 | Proportional increase up to 3.0 hours |
| Particle Size (μm) | ≤250 | ≤250 | Smaller particles increase yield |
| Co-solvent Flow Rate (g/min) | - | 2.0 | Dependent on system configuration |
Table 2: Comparative Extraction Yields Under Optimized SFE Conditions
| Matrix | Total Alkaloids (mg/g) | This compound Yield (mg/g) | Peimine Yield (mg/g) | Peiminine Yield (mg/g) |
|---|---|---|---|---|
| F. thunbergii Bulb | 3.8 | 0.5 | 1.3 | 1.3 |
| F. thunbergii Flower | 2.49 | 0.31 | 0.84 | 0.82 |
| Extraction Efficiency | ~95% | ~92% | ~96% | ~94% |
Protocol Objective: To extract this compound and related alkaloids from Fritillaria thunbergii bulbs or flowers using optimized SFE conditions.
Equipment and Reagents:
Sample Preparation:
Extraction Procedure:
Quality Control Considerations:
Protocol Objective: To extract and fractionate this compound from complex plant matrices using multi-step separation for enhanced purity.
Specialized Equipment:
Procedure:
Chromatographic Conditions:
Sample Preparation:
Identification and Quantification:
Instrumentation: HPLC system coupled with mass spectrometer equipped with APCI or ESI source
Chromatographic Conditions:
Mass Spectrometry Conditions (APCI positive mode):
Recent computational and pharmacological studies have revealed that this compound functions as a novel TAAR1 agonist, positioning it as a promising candidate for neuropsychiatric drug development. TAAR1 (Trace Amine-Associated Receptor 1) represents a non-monoaminergic target that modulates dopaminergic, serotonergic, and noradrenergic neurotransmission without directly antagonizing dopamine receptors. This mechanism offers potential advantages over conventional antidepressants, potentially avoiding extrapyramidal symptoms and metabolic side effects [5].
The identification of this compound as a TAAR1 agonist was achieved through an integrative screening approach incorporating:
These computational studies demonstrated that this compound forms stable hydrogen bonds, hydrophobic contacts, and π-π stacking interactions with key residues within the TAAR1 binding pocket, contributing to high binding stability and receptor specificity. All-atom molecular dynamics simulations, MM-PBSA, and essential dynamics analyses affirmed that this compound exhibits favorable conformational interactions and stable binding with TAAR1 [5].
SFE extracts of Fritillaria species containing this compound have demonstrated significant antioxidant capacity when evaluated using multiple standardized assays:
These antioxidant properties complement the receptor-based activities of this compound and may contribute to its overall therapeutic potential, particularly in conditions involving oxidative stress [3].
Supercritical fluid extraction has established itself as a highly efficient methodology for the extraction of this compound and related alkaloids from Fritillaria species. The optimized parameters detailed in these application notes enable researchers to achieve extraction efficiencies exceeding 90% for target compounds, while maintaining their structural integrity and bioactivity. The environmental sustainability of SFE, coupled with its superior selectivity and reduced processing times, positions this technology as a cornerstone of modern natural product research and development.
The recent discovery of this compound's activity as a TAAR1 agonist highlights the continuing value of integrating traditional medicinal knowledge with contemporary extraction technologies and pharmacological screening methods. Future research directions should include:
These application notes provide comprehensive protocols that enable researchers to reliably extract and characterize this compound, supporting further investigation of its promising therapeutic potential.
Figure 1: Comprehensive workflow for supercritical fluid extraction of this compound from sample preparation to research applications
Peimisine is a bioactive isosteroidal alkaloid primarily found in Fritillaria species, such as Fritillaria thunbergii Miq., a plant used in Traditional Chinese Medicine for its antitussive and expectorant properties [1] [2]. Recent studies have highlighted its potential for treating asthma, acute lung injury, hepatic fibrosis, and as a novel candidate for central nervous system disorders [3] [4]. These notes detail a standardized protocol for optimizing its extraction via Supercritical Fluid Extraction and outline methodologies for assessing its bioactivity.
Supercritical Fluid Extraction using carbon dioxide (SC-CO₂) is an environmentally friendly technique that offers advantages over classical solvent extraction, including better selectivity, reduced use of organic solvents, and higher speed [1]. The optimization process is crucial for maximizing yield.
1.1. Central Composite Design (CCD) for Optimization A Central Composite Design with four variables and five levels is recommended to optimize the process parameters effectively [1] [5].
Independent Variables & Ranges:
Optimal Conditions & Predicted Yield: Under the optimal conditions, the predicted yield for this compound is 0.5 mg per gram of dried F. thunbergii bulb [1] [5].
| Parameter | Optimal Value | | :--- | :--- | | Extraction Time | 3.0 hours | | Temperature | 60.4 °C | | Pressure | 26.5 MPa | | Ethanol Concentration | 89.3 % | | Predicted this compound Yield | 0.5 mg/g |
1.2. Experimental Protocol: SFE of this compound
Materials:
Procedure:
The workflow for the SFE optimization and analysis process is as follows:
2.1. UPLC Analysis for Quantification A robust analytical method is needed to quantify this compound in the SFE extracts.
2.2. Key Bioactivity Assessment Protocols
Research has identified several therapeutic potentials for this compound. Below are protocols for key areas.
2.2.1. Protocol for Assessing Antihypertensive Potential (ACE Inhibition) this compound inhibits Angiotensin-I Converting Enzyme (ACE) in a dose-dependent manner, suggesting antihypertensive properties [4].
2.2.2. Protocol for Assessing Neuroprotective Potential (TAAR1 Agonism) A recent computational study identified this compound as a potential agonist for Trace Amine-Associated Receptor 1 (TAAR1), a promising target for major depressive disorder [3].
The following diagram illustrates the multi-faceted biological activities and associated mechanisms of action of this compound:
The following table summarizes the key pharmacological activities and experimental models associated with this compound.
| Bioactivity | Proposed Mechanism / Experimental Model | Key Quantitative Finding |
|---|---|---|
| Antiasthmatic [4] | Relaxes tracheal smooth muscle by affecting M-receptors, exciting β-receptors, and promoting NO release. | N/A |
| Protection from Acute Lung Injury [4] | LPS-induced mouse model; reduces biomarkers in bronchoalveolar lavage fluid. | Reduces LDH and MDA in a dose-dependent manner. |
| Antihypertensive [4] | Inhibition of Angiotensin-I Converting Enzyme (ACE) activity. | IC₅₀ value of 526.5 µM. |
| Anti-hepatic Fibrosis [4] | Mouse model; inhibits fibrogenesis and lipid peroxidation. | N/A |
| Neuroprotective / Antidepressant Potential [3] | Agonism of Trace Amine-Associated Receptor 1 (TAAR1), identified via in silico screening. | Stable binding and favorable interactions in molecular dynamics simulations. |
Peimisine is an isosteroidal alkaloid found in various Fritillaria species, plants used in Traditional Chinese Medicine for centuries. Recent pharmacological studies have revealed promising biological activities, including anti-inflammatory effects in colitis models by suppressing the Jak-Stat signaling pathway and alleviating gut microbiota dysbiosis, as well as inhibiting oxidative stress injury and apoptosis in lung cells induced by cigarette smoke extract [1] [2]. Furthermore, this compound has been identified as an active compound in herbal formulations against metastatic non-small cell lung cancer (NSCLC), acting by reversing epithelial-mesenchymal transition (EMT) [3]. To support this growing research, robust analytical methods for the quantification of this compound in various matrices are essential. These Application Notes outline a validated Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) method for the sensitive and specific determination of this compound.
The following section details the core chromatographic and mass spectrometric parameters for the quantification of this compound and related alkaloids, providing a benchmark for method development.
Table 1: Optimized UPLC-MS/MS Conditions for Fritillaria Alkaloid Analysis
| Parameter | Specification | Application / Note |
|---|---|---|
| Instrumentation | UPLC-MS/MS | - |
| Chromatography | ||
| Column | Thermo Scientific Accucore C18 (2.1 × 100 mm, 2.6 µm) [4] | Alternative: ACQUITY UPLC BEH C18 (1.7 µm, 2.1 × 100 mm) [5] [6] |
| Column Temperature | 30 °C [4] | - |
| Mobile Phase | A: 10 mM ammonium formate + 0.1% ammonia water [4] | For improved peak shape: 0.03% diethylamine can be added [7]. |
| B: Methanol [4] | Alternative: Acetonitrile with 0.1% formic acid [5] | |
| Flow Rate | 0.2 mL/min [4] | Alternative: 0.3-0.4 mL/min [5] [6] |
| Gradient Program | Start at 80% A; complex gradient over 15 min [4] | See Table 2 for details. Faster gradients (~3-6 min) are also reported [5] [6]. |
| Injection Volume | 2-5 µL | - |
| Mass Spectrometry | ||
| Ion Source | Electrospray Ionization (ESI) | - |
| Ionization Mode | Positive | Suitable for alkaloids [5] [4] [7]. |
| Source Temperature | 300 °C [4] | Alternative: 450 °C [5] |
| Spray Voltage | 4600 V [4] | - |
| Data Acquisition | Selected Reaction Monitoring (SRM) / Multiple Reaction Monitoring (MRM) | - |
| This compound Transitions | Precursor Ion > Product Ion (Collision Energy) | |
| Quantitative Ion | 428 > 114 (44 eV) [4] | - |
| Internal Standard | Theophylline [5] or Carbamazepine [6] | Used for correction of extraction and injection variability. |
Table 2: Example of a Detailed Gradient Elution Program
| Time (min) | Mobile Phase A (%) | Mobile Phase B (%) | Description |
|---|---|---|---|
| 0.0 | 80 | 20 | Initial conditions |
| 1.0 | 80 | 20 | Isocratic hold |
| 2.0 | 35 | 65 | Linear gradient |
| 4.0 | 20 | 80 | Linear gradient |
| 9.0 | 20 | 80 | Isocratic hold |
| 11.0 | 10 | 90 | Linear gradient |
| 14.0 | 10 | 90 | Isocratic hold |
| 15.0 | 80 | 20 | Linear gradient to initial |
| 20.0 | 80 | 20 | Re-equilibration [4] |
Proper sample preparation is critical for achieving high recovery and minimizing matrix effects.
The following workflow diagram summarizes the entire analytical process from sample to result.
A validated quantitative bioanalytical method should meet established acceptance criteria for key parameters. While comprehensive data for this compound is limited, parameters for the structurally similar alkaloid Sipeimine provide a strong reference [6] [8].
Table 3: Key Validation Parameters (Based on Sipeimine as a Reference)
| Validation Parameter | Result / Acceptance Criteria | Reference |
|---|---|---|
| Linearity & Range | r² > 0.99 over the investigated concentration range. | [6] [8] |
| Lower Limit of Quantification (LLOQ) | Signal-to-noise ratio ≥ 10. For related alkaloids: ~1 ng/mL in plasma. | [5] |
| Precision (Intra-day & Inter-day) | Relative Standard Deviation (RSD) ≤ 15% (≤20% at LLOQ). | [5] |
| Accuracy | Relative error within ± 15% (± 20% at LLOQ). | [5] |
| Extraction Recovery | Consistent and high recovery (e.g., 82-89% for peimine/peiminine). | [5] [9] |
| Matrix Effect | Minimal ion suppression/enhancement (e.g., 92-101% for peimine/peiminine). | [5] [9] |
The described UPLC-MS/MS method enables critical investigations into the in vivo behavior and mechanism of this compound.
The diagram below illustrates the key pharmacological pathways modulated by this compound in colitis.
This document provides a comprehensive framework for the UPLC-MS/MS quantification of this compound. The protocols and parameters, derived from established methods for this compound and its analogues, are robust and can be directly applied or slightly modified to support pharmacokinetic, metabolic, and pharmacodynamic studies, thereby accelerating the development of Fritillaria-based therapeutics.
High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis and quality control of bioactive compounds like Peimisine. This application note provides a detailed protocol for the reverse-phase (RP) HPLC analysis of this compound, aimed at determining its purity and stability. The methods outlined are designed to be robust, reproducible, and compliant with regulatory standards for pharmaceutical development [1]. The principles are derived from established peptide analysis workflows, which are directly applicable to other natural products [2].
A well-designed experiment is crucial for generating reliable and interpretable data.
The workflow for the HPLC analysis is a multi-stage process, as illustrated below.
Proper sample preparation is critical for achieving accurate results.
Follow this detailed protocol for performing the analysis.
| Time (min) | % Mobile Phase A | % Mobile Phase B |
|---|---|---|
| 0 | 95 | 5 |
| 20 | 35 | 65 |
| 25 | 5 | 95 |
| 30 | 5 | 95 |
| 31 | 95 | 5 |
| 40 | 95 | 5 |
The following table outlines key parameters for analyzing the chromatographic data.
| Parameter | Description | Calculation/Acceptance Criteria |
|---|---|---|
| Retention Time (tᵣ) | Time taken for the analyte to elute. | Used for compound identification; should be consistent (± 1%) [1]. |
| Peak Area | Area under the chromatographic peak. | Used for quantitative calculations (e.g., purity %, concentration). |
| Theoretical Plates (N) | Measure of column efficiency. | N > 2000; indicates a well-packed column [1]. |
| Tailing Factor (T) | Measure of peak symmetry. | T < 2.0; indicates minimal peak tailing [1]. |
| Resolution (Rₛ) | Ability to separate two adjacent peaks. | Rₛ > 1.5; indicates baseline separation [1]. |
Common issues and their solutions are summarized below.
| Problem | Potential Cause | Suggested Solution |
|---|---|---|
| Poor Peak Shape (Tailing) | Column degradation, sample overload, strong silanol interactions. | Use mobile phase with ion-pairing reagent (TFA), ensure column is in good condition, dilute sample. |
| Retention Time Drift | Mobile phase composition change, column temperature fluctuation. | Prepare fresh mobile phase, ensure column thermostat is functioning, allow longer equilibration. |
| Low Plate Count | Column clogged, extra-column volume, void in column. | Filter samples, check tubing connections, replace column if necessary. |
| High Backpressure | Blocked frit, buffer precipitation. | Flush column, avoid buffer salts without flushing, use in-line filters. |
| Irreproducible Retention | Air bubbles in pump, incomplete mobile phase mixing. | Prime pumps to remove bubbles, ensure mobile phases are thoroughly mixed. |
For methods intended for regulatory submission, a full validation should be performed following ICH guidelines [1]. This includes:
Although a ready-to-use protocol for Peimisine is not available, you can develop one by adapting established LC-MS/MS principles used for other small molecules. The following workflow outlines the key stages of this process.
Based on the methodologies for compounds like metformin and canagliflozin from the search results, here are the core components you will need to investigate.
You will need to evaluate different sample clean-up techniques to extract this compound from your biological matrix (e.g., plasma, tissue) efficiently.
Achieving good separation is critical for sensitivity and accuracy.
Optimization of the MS/MS parameters is required for maximum sensitivity and specificity.
Table: Key Mass Spectrometry Parameters to Optimize for this compound
| Parameter | Description | Example from Literature |
|---|---|---|
| Precursor Ion ([M+H]⁺) | The protonated molecular ion of this compound. | m/z 130.2 for Metformin [1] |
| Product Ions | Diagnostic fragment ions from the precursor. | m/z 60.1 for Metformin [1] |
| Collision Energy (CE) | Voltage applied to cause fragmentation. | 19 eV for Metformin [6] |
| Source Temperature | Temperature of the ionization source. | 400°C [1] / 500°C [6] |
| Ion Spray Voltage | Voltage applied to the electrospray needle. | 2000 V [1] |
Once a preliminary method is developed, it must be rigorously validated. The following table outlines the key parameters as per regulatory guidelines (e.g., FDA, ICH), which are consistently emphasized in the literature [6] [3] [1].
Table: Core Validation Parameters for an LC-MS/MS Bioanalytical Method
| Validation Parameter | Experimental Procedure & Acceptance Criteria |
|---|---|
| Selectivity/Specificity | Demonstrate no significant interference from the blank matrix at the retention time of the analyte and internal standard. |
| Linearity & Range | Analyze a minimum of 6 concentration levels. The correlation coefficient (r) is typically required to be >0.99 [6]. |
| Accuracy & Precision | Evaluate using Quality Control (QC) samples at low, medium, and high concentrations. Accuracy should be 85-115% and precision (RSD) <15% [1]. |
| Extraction Recovery | Compare the analyte response from extracted QC samples with responses from post-extraction spiked samples. Should be consistent and precise. |
| Matrix Effect | Assess by comparing the analyte response in post-extraction spiked samples with neat standard solutions. The IS should compensate for any suppression/enhancement. |
| Stability | Evaluate analyte stability under various conditions (bench-top, autosampler, freeze-thaw cycles, long-term frozen) [6]. |
Current research highlights peimisine's role as a bioactive steroidal alkaloid. The table below summarizes its observed activities and potential molecular targets.
| Activity/Property | Findings and Putative Mechanisms | Experimental Context |
|---|---|---|
| Antioxidant Activity | Identified as a key antioxidant compound; good binding affinity predicted for targets AKT1 and ESR1; may mediate effects via PI3K/Akt signaling pathway [1] [2]. | Integrated metabolomics and network pharmacology analysis of Fritillaria Bulbus [1] [2]. |
| Potential Anti-Influenza Activity | Molecular dynamics simulations suggest stable binding between this compound and the hub genes (OTOF, IFI27) identified for pediatric influenza [3] [4]. | Computational study on Baikening granules, a multi-herb TCM formulation [3] [4]. |
| Potential Anti-Asthma Activity | Identified as one of several core bioactive alkaloids in Fritillariae Cirrhosae Bulbus (BFC) potentially involved in modulating asthma-related pathways (e.g., EGFR-SRC-STAT3 axis) [5]. | Network pharmacology and transcriptomics study on BFC [5]. |
| Content Variation | Accumulation varies significantly with geographical origin and cultivation practices. Field-collected wild specimens showed higher levels than some artificially cultivated samples [6] [7]. | Multi-dimensional quality evaluation of Fritillariae Cirrhosae Bulbus [6] [7]. |
Based on these mechanistic insights, the following diagram illustrates the predicted molecular pathways through which this compound may exert its effects.
Given the lack of direct administration data, you can design your research protocol by drawing on established methods for closely related molecules.
For researchers aiming to investigate Peimisine, here are detailed methodologies for key assays based on recent literature.
This protocol is adapted from a 2024 study on Cigarette Smoke Extract (CSE)-induced injury in human bronchial epithelial cells (BEAS-2B) [1].
The workflow for this protocol can be summarized as follows:
This protocol is based on studies of hepatic fibrosis in rats and can be adapted for other fibrotic diseases [2].
The following table consolidates key quantitative findings from various studies on this compound.
| Experimental Model | Key Measured Outcomes | Dosage/Concentration | Observed Effect | Source |
|---|---|---|---|---|
| In Vitro ACE Inhibition | Angiotensin I Converting Enzyme (ACE) Activity | IC₅₀ = 526.5 µM | Dose-dependent inhibition, suggesting antihypertensive potential | [3] [2] |
| In Vivo Mouse ALI Model | Lung Injury, LDH, MDA in BALF | 0.12 mg (i.p. injection) | Attenuated injury markers and inflammatory cells in a dose-dependent manner | [3] [2] |
| In Vivo Rat Hepatic Fibrosis | Serum ALT, AST, HA, LN; Hepatic Hyp, MDA | 2.5, 5, 10 mg/kg (i.p.) | Significantly reduced fibrosis markers and lipid peroxidation; increased SOD | [2] |
| In Vitro BEAS-2B Cells (COPD Model) | Intracellular ROS, MDA, 4-HNE; SOD, GSH/GSSG | 10, 20, 40 µM | Reduced ROS, MDA, 4-HNE; restored SOD and GSH/GSSG levels | [1] |
| In Vivo Rat MI Model | LVSP, LVEDP, ± dP/dt; Collagen I/III, IL-1β, IL-6, TNF-α | 2, 5 mg/kg (i.p.) | Improved cardiac function and hemodynamics; reduced inflammation and fibrosis | [4] |
For a complete picture in drug development, consider these practical aspects:
A 2025 study used structure-based virtual screening and identified this compound as a potential high-affinity agonist for the Trace Amine-Associated Receptor 1 (TAAR1), a target for neuropsychiatric conditions like major depressive disorder [6]. This finding requires experimental validation but opens a new avenue for this compound research beyond its established organoprotective roles.
The NRF2/KEAP1 and MAPK pathways are crucial to this compound's mechanism of action, which can be visualized as follows:
This compound is a versatile natural compound with documented efficacy in experimental models of oxidative stress, inflammation, and fibrosis. The provided protocols and data offer a solid foundation for researchers to explore its mechanisms and therapeutic potential further. Future work should focus on validating its promising computational targets like TAAR1 and addressing its pharmacokinetic and safety profile to advance its drug development prospects.
Mechanism of Action: Peimisine, a steroidal alkaloid from Fritillaria species, induces tracheal relaxation via a multi-target mechanism [1] [2]:
The combined effects on these pathways result in effective relaxation of tracheal smooth muscle and provide a protective effect against acute lung injury (ALI) [2].
The table below summarizes key quantitative data from preclinical studies on this compound.
| Parameter | Value / Result | Experimental Model | Notes |
|---|---|---|---|
| Primary Mechanism | Noncompetitive M-receptor antagonism, β-receptor stimulation [1] [2] | Tracheal smooth muscle | Multi-target action. |
| Calcium Handling | Inhibits internal calcium release [1] [2] | Tracheal smooth muscle | Contributes to muscle relaxation. |
| Signaling Molecule | Promotes release of Nitric Oxide (NO) [2] | Tracheal smooth muscle | Leads to smooth muscle relaxation. |
| Acute Lung Injury (ALI) Protection | Attenuates lung injury; reduces LDH, MDA, total protein, and white blood cells in BALF [2] | LPS-induced ALI in mice | Effects are dose-dependent. |
| Antihypertensive Potential | Inhibits Angiotensin I Converting Enzyme (ACE) with an IC₅₀ of 526.5 µM [2] | In vitro assay | Suggests a possible secondary therapeutic effect. |
This protocol evaluates the direct relaxant effect of this compound on pre-contracted isolated tracheal rings [3].
1. Tissue Preparation
2. Experimental Procedure
3. Data Analysis
This protocol specifically probes the involvement of calcium channels in this compound's mechanism [3].
1. Calcium Chloride Challenge
2. In Silico Molecular Docking
This diagram illustrates the multi-target mechanism of this compound leading to tracheal smooth muscle relaxation.
Diagram Title: this compound's Multi-Target Relaxation Pathway
This flowchart outlines the key steps for Protocol 1, assessing tracheal relaxation ex vivo.
Diagram Title: Tracheal Ring Relaxation Assay Workflow
This compound is a promising natural compound for respiratory drug development due to its multi-target mechanism and documented efficacy in relaxing tracheal smooth muscle. The provided data, protocols, and visualizations offer a foundation for further investigation.
Future research should focus on:
The following workflow outlines the key stages for investigating a new compound like Peimisine for ALI, from initial in vitro testing to final in vivo validation.
Table 1: In Vitro Assessment of Anti-inflammatory Effects This protocol evaluates the compound's cytotoxicity and its ability to inhibit inflammation in cell cultures.
| Experimental Component | Detailed Methodology |
|---|---|
| Cell Lines | Use macrophage lines (e.g., RAW 264.7, J774A.1) and human alveolar epithelial cells (e.g., A549) [1] [2]. |
| Cell Viability (CCK-8/MTT) | Plate cells in 96-well plates. Treat with a concentration gradient of this compound (e.g., 0-80 μM) for 24 hours. Add CCK-8/MTT solution, incubate for 2-4 hours, and measure absorbance at 450/570 nm [1] [2]. |
| Inflammation Induction | Pre-treat cells with this compound for 1-2 hours, then stimulate with LPS (e.g., 100 ng/mL to 1 μg/mL) for an additional 6-24 hours [1] [2]. |
| Cytokine Quantification (ELISA) | Collect cell supernatant post-treatment. Use commercial ELISA kits to measure concentrations of IL-6, IL-1β, and TNF-α, following manufacturer protocols [1] [2]. |
Table 2: In Vivo Evaluation in an ALI Animal Model This protocol tests the therapeutic efficacy of the compound in a live animal model of lung injury.
| Experimental Component | Detailed Methodology |
|---|---|
| Animal Model | Use male C57BL/6 mice (6-8 weeks old). Induce ALI by intranasal or intratracheal administration of LPS (e.g., 5 mg/kg) [1] [2]. |
| Treatment Groups | 1. Control (Vehicle); 2. LPS-only; 3. LPS + this compound (e.g., low, mid, high dose); 4. LPS + reference drug (e.g., Dexamethasone). |
| Drug Administration | Administer this compound intraperitoneally or orally 1 hour before and/or after LPS instillation. |
| Sample Collection | Collect Bronchoalveolar Lavage Fluid (BALF) to count inflammatory cells and measure cytokines. Harvest lung tissue for histology and molecular analysis [1] [2]. |
| Histological Analysis | Fix lung tissue in paraformaldehyde, embed in paraffin, section, and stain with Hematoxylin and Eosin (H&E). Score lung injury based on alveolar wall thickness, hemorrhage, and immune cell infiltration [1] [2]. |
Since the specific mechanism of this compound is unknown, research should focus on pathways commonly targeted by anti-inflammatory compounds in ALI. The diagram below illustrates the key interconnected pathways and biological processes involved in ALI pathogenesis that you can hypothesize and test for this compound's action.
Your investigation into this compound should aim to fill these specific knowledge gaps, which are currently unanswered in the scientific literature:
Although current literature lacks specific information on this compound for ALI, the application notes and detailed protocols provided here establish a robust and standardized framework for its initial evaluation. By adopting the experimental strategies, assays, and pathway analyses outlined, researchers can systematically characterize the therapeutic potential and mechanism of action of this compound, thereby contributing valuable data to the field of ALI drug development.
While direct studies on peimisine for hepatic fibrosis are not available, current research on this alkaloid from Fritillaria species suggests several promising mechanisms through which it could confer protection. The proposed investigation would focus on its antioxidant and anti-inflammatory properties, which are critical in mitigating the pathogenesis of liver fibrosis [1] [2].
The experimental workflow to validate these hypotheses would involve a multi-stage process, outlined in the diagram below:
Based on its structural analogs and related research, this compound is predicted to modulate hepatic fibrosis through the following key pathways:
The following diagram illustrates the proposed interplay between these mechanisms at the cellular level in the liver:
Although quantitative data specifically for this compound is scarce in the context of liver fibrosis, the following table summarizes relevant efficacy data from closely related compounds and studies, which can serve as a reference for expected experimental outcomes.
Table 1: Efficacy Data of Related Antifibrotic Compounds from Preclinical Studies
| Compound/Extract | Experimental Model | Key Findings & Quantitative Effects | Source |
|---|
| Pien Tze Huang (PZH) (contains Ginsenoside Rh2) | CCl4-induced liver fibrosis in C57BL/6 mice | - Significantly attenuated hepatic transaminase disorders
Note: BFC-TA contains this compound as one of its nine identified main components, suggesting its contribution to the observed efficacy.
This protocol is adapted from established models for screening pro- and antifibrotic compounds [9].
The carbon tetrachloride (CCl4) model is a well-accepted and high-similarity model for human liver fibrosis [9] [8].
This application note proposes a structured research plan to investigate the potential of this compound as an antifibrotic agent. The foundation for this investigation is built upon its documented antioxidant capacity [1] [2] and the established efficacy of its structural analogs and total alkaloid extracts against fibrotic pathways in other organs [5] [3] [6].
Successful validation of these hypotheses would position this compound as a promising multi-target candidate for treating hepatic fibrosis, potentially acting through mechanisms that are complementary to existing therapies. Future work should also explore its synergistic effects with standard care and its efficacy in advanced models of metabolic dysfunction-associated steatohepatitis (MASH), given the growing prevalence of this condition.
The following section outlines the core experimental strategies for investigating a natural product like peimisine for anti-fibrotic therapy, based on current research paradigms in the field [1].
You can adapt the following established protocols to study this compound.
This is the most widely used model for initial in vivo efficacy studies [2] [3].
1. Animal Model Induction:
2. Treatment Regimen:
3. Endpoint Analysis (Day 21-28):
For evaluating therapies targeting human-specific immune responses, a humanized mouse model is more appropriate [4].
1. Model Generation:
2. Fibrosis Induction & Drug Validation:
The table below summarizes the primary quantitative data you should collect to evaluate the anti-fibrotic efficacy of a compound.
| Analysis Method | Key Parameters Measured | Significance in PF Assessment |
|---|---|---|
| Hydroxyproline Assay | Total collagen content in lung tissue (μg/lung or μg/mg tissue) | Direct biochemical measure of fibrosis severity [3]. |
| Picro-Sirius Red Staining | Collagen volume fraction (% area); Collagen I/III ratio | Histomorphometric quantification of fibrosis; shifted ratio (e.g., from 2:1 to 3.4:1) indicates progressive fibrosis [3]. |
| Cytokine ELISA | TGF-β1, TNF-α, IL-6, GM-CSF in BALF/serum; PAI-1 in lung tissue | Measures key pro-fibrotic and inflammatory mediators [3]. |
| Lung Function Test (PFT) | Forced Vital Capacity (FVC), Lung Compliance | Functional assessment of restrictive lung disease [3]. |
To elucidate how this compound works, target the core signaling pathways involved in IPF pathogenesis. The diagram below illustrates a general workflow for evaluating a natural product's anti-fibrotic mechanisms, which can be applied to this compound.
While specific data on this compound is not available, the established frameworks and protocols for evaluating natural products in pulmonary fibrosis provide a clear and rigorous path forward. By systematically applying these in vivo models and analytical methods, researchers can effectively investigate the therapeutic potential and mechanistic basis of this compound for the treatment of IPF.
Angiotensin-converting enzyme (ACE) is a zinc-dependent metalloprotease that plays a critical role in the regulation of blood pressure. It catalyzes the conversion of angiotensin I to the potent vasoconstrictor angiotensin II and inactivates the vasodilator bradykinin [1]. Inhibiting ACE is a well-established therapeutic strategy for managing hypertension. While synthetic drugs like captopril are effective, they can cause side effects such as cough and taste disturbances, driving the search for natural alternatives [2] [3].
This application note provides a detailed protocol for the in vitro evaluation of natural compounds for ACE inhibitory activity. The methods outlined are based on standardized assays used in recent research on bioactive peptides and other inhibitors [2] [1] [4].
Below is a detailed methodology for a spectrophotometric assay to determine ACE inhibitory activity.
The following workflow summarizes the key steps of the assay:
To provide context, the table below summarizes IC50 values and mechanisms of various natural ACE inhibitors reported in recent literature. This can serve as a benchmark for evaluating new compounds like this compound.
Table 1: Experimentally Determined ACE Inhibitory Activities of Natural Compounds
| Compound / Peptide Sequence | Source | IC₅₀ Value (μM) | Inhibition Mechanism | Reference |
|---|---|---|---|---|
| Captopril (Drug Control) | Synthetic | ~0.001 - 0.03 * | Competitive, Zinc-binding | [3] [1] |
| Peptide IV (QTDEYGNPPR) | Black Tea | 121.11 ± 3.38 | Uncompetitive, Allosteric | [2] |
| Peptide II (AGFAGDDAPR) | Black Tea | 178.91 ± 5.18 | Uncompetitive, Allosteric | [2] |
| Peptide I (IDESLR) | Black Tea | 210.03 ± 18.29 | Uncompetitive, Allosteric | [2] |
| Peptide III (IQDKEGIPPDQQR) | Black Tea | 196.31 ± 2.87 | Non-competitive, Allosteric | [2] |
| Cottonseed Peptides | Cottonseed | N/A (86% Inhibition at tested conc.) | Not Specified | [5] |
| Thiorphan | Synthetic | ~0.03 * | Potent NEP/ACE inhibitor | [1] |
| Raloxifene | Synthetic | ~1.0 * | Identified via HTS | [1] |
Note: IC₅₀ values for Thiorphan and Raloxifene are estimated from the dose-response context in [1].
If initial screening shows promising activity, the following advanced experiments can be conducted to characterize the inhibitor further.
This protocol determines the mode of inhibition (competitive, non-competitive, uncompetitive).
Computational docking can provide insights into the binding interaction between this compound and the active site of ACE.
The diagram below illustrates the strategic approach to fully characterize a potential ACE inhibitor.
The protocols outlined here provide a robust framework for the in vitro evaluation and characterization of this compound as a potential ACE inhibitor. Starting with a primary spectrophotometric assay, researchers can determine IC50 values and proceed to kinetic studies and computational analysis to elucidate the mechanism of action. This systematic approach is crucial for validating natural products as lead compounds in the development of novel antihypertensive agents.
| Question | Key Findings & Recommendations | Reference |
|---|---|---|
| What is the most efficient extraction method? | Supercritical Fluid Extraction (SFE) is superior. Under optimal conditions, SFE achieved a peimisine yield of 0.5 mg/g, offering advantages in speed, selectivity, and environmental impact over classical solvent extraction. [1] | [1] |
| Which plant source is best for this compound? | Fritillaria bulbs, particularly species like F. thunbergii and F. taipaiensis, are rich in this compound. The specific growing region significantly impacts alkaloid content. [1] [2] [3] | [1] [2] [3] |
| Can genetics influence yield? | Yes. Transcriptome studies indicate a strong positive correlation between the expression of the terpene synthase (TPS) gene and alkaloid accumulation, suggesting TPS is a key gene in the biosynthesis pathway. [2] | [2] |
The table below summarizes the key outcomes from the optimized Supercritical Fluid Extraction process for Fritillaria thunbergii Miq. [1]:
| Parameter | Optimal Value / Result |
|---|---|
| Extraction Time | 3.0 h |
| Temperature | 60.4 °C |
| Pressure | 26.5 MPa |
| Ethanol Concentration | 89.3% |
| This compound Yield | 0.5 mg/g |
| Total Alkaloids Yield | 3.8 mg/g |
Here is a detailed methodology based on the cited research for optimizing this compound extraction using SFE [1]:
The following diagram illustrates the logical relationship between the optimization strategies discussed, from direct process adjustments to the underlying biological factors that influence the raw material quality:
Beyond extraction, this compound is a valuable compound for semi-synthesis. Recent studies highlight its efficient, one-pot conversion into cyclopamine, a potent inhibitor of the Hedgehog signaling pathway, which is relevant in cancer research [4].
The following table summarizes the key factors and their optimized ranges for the SFE of this compound from Fritillaria thunbergii Miq. bulbs, as determined by a Central Composite Design (CCD) [1] [2].
| Factor | Variable Range Studied | Optimal Value | Impact on this compound Yield |
|---|---|---|---|
| Extraction Time | 1.5 - 3.5 hours | 3.0 hours | Positive correlation within tested range [1] |
| Temperature | 45 - 65 °C | 60.4 °C | Positive correlation within tested range [1] |
| Pressure | 10 - 30 MPa | 26.5 MPa | Positive correlation within tested range [1] |
| Co-solvent (Ethanol) Concentration | 80 - 100% (v/v) | 89.3% | Negative coefficient in model; moderate concentrations optimal [1] [2] |
Predicted Maximum Yield: Under these optimal conditions, the model predicted a this compound yield of 0.5 mg/g of dried plant material [1] [2].
For researchers aiming to replicate or build upon this work, here is a detailed breakdown of the experimental protocol.
1. Raw Material Preparation:
2. Supercritical Fluid Extraction Setup:
3. Extraction and Analysis Workflow: The overall experimental process can be visualized as follows:
Why is a co-solvent like ethanol needed? Supercritical CO₂ is non-polar and has limited ability to dissolve more polar molecules like alkaloids. Ethanol, a polar modifier, dramatically enhances the solubility of this compound and other alkaloids in the SC-CO₂ fluid [1] [2].
What is the role of the statistical model (CCD)? A Central Composite Design is a Response Surface Methodology (RSM) tool. It is used to efficiently design experiments that can:
While the optimal parameters provide a excellent starting point, several factors could affect your experimental outcomes:
A Central Composite Design (CCD) is a key experimental design used in Response Surface Methodology (RSM) to build a second-order (quadratic) model for a response variable without needing a full three-level factorial experiment [1]. It is ideal for modeling curvature in your data and optimizing processes [2].
A CCD is built from three distinct sets of experimental runs [1]:
k factors has 2k axial points [3].CCDs are highly efficient for sequential experimentation, as you can often augment an existing factorial design that has shown significant curvature by adding axial and center points [2].
The value of α and the placement of the axial points define three primary types of CCDs, each suited for different experimental constraints [3] [2].
| Design Type | Description | Factor Levels Required | Key Property |
|---|---|---|---|
| Circumscribed (CCC) | The axial points are outside the factorial cube, creating a spherical or hyperspherical experimental region. | 5 levels | Rotatable |
| Inscribed (CCI) | The axial points are at the factor limits, and the factorial points are scaled to fit inside. | 5 levels | Rotatable |
| Face-Centered (CCF) | The axial points are placed at the center of the faces of the factorial cube (α = ±1). |
3 levels | Not rotatable |
The value of α is crucial for giving the design desirable properties like rotatability (constant prediction variance at all points equidistant from the center) [2]. For a rotatable design with a full factorial portion, α is calculated as α = (F)^(1/4), where F is the number of factorial points (e.g., 2^k for a full factorial) [1]. The table below shows typical values for different numbers of factors [3].
| Number of Factors | Factorial Portion | Value of α for Rotatability |
|---|---|---|
| 2 | 2^2 | 1.414 |
| 3 | 2^3 | 1.682 |
| 4 | 2^4 | 2.000 |
| 5 | 2^{5-1} (Fractional) | 2.000 |
This section outlines a generic, step-by-step protocol for applying a CCD, which can be adapted for processes like peimisine extraction.
α value. Include at least 3-5 center points to robustly estimate experimental error [1].Y = β₀ + ΣβᵢXᵢ + ΣβᵢⱼXᵢXⱼ + ΣβᵢᵢXᵢ²
Where Y is the predicted response, β₀ is the constant, and βᵢ, βᵢⱼ, βᵢᵢ are the coefficients for linear, interaction, and squared terms, respectively.The following diagram illustrates the logical workflow of a CCD, from design to validation.
Here are answers to frequently asked questions that users might encounter.
Q1: My factorial design showed significant curvature. What is the most efficient way to augment it into a full CCD?
α value for rotatability based on your original number of factorial points [3]. Ensure all new runs are randomized.Q2: My experimental factors have hard operational constraints (e.g., a temperature that cannot be exceeded). Which CCD type should I use?
Q3: How can I manage a large CCD that must be run in separate batches or on different days?
α can be chosen to achieve this property [3]. The diagram below shows an example of an orthogonally blocked design for two factors.
Q4: How many center points should I include, and why are they necessary?
While the search results provide comprehensive information on CCD methodology, they do not contain specific technical details on the extraction of this compound. For a successful experiment, you will need to consult specialized scientific literature to determine the critical factors (e.g., solvent type, temperature, duration) and their safe operating ranges for this specific compound. The general principles and workflows detailed above will then guide you in designing and optimizing your extraction process using CCD.
Here are answers to common challenges you might encounter during RSM experiments.
| Question | Possible Cause & Diagnostic Check | Solution & Recommendation |
|---|
| How do I choose the right experimental design? [1] [2] | Need to screen many factors (Fractional Factorial), model curvature (CCD), or have limited resources (BBD) [1] [2]. | • Screening: Use a Fractional Factorial design [1]. • Optimization with Curvature: Use a Central Composite Design (CCD) or Box-Behnken Design (BBD) [1] [2]. | | My model shows a poor fit or is not predictive. [1] [3] | • Insufficient data to estimate model complexity. • Significant lack-of-fit (p-value < 0.05) [1]. • Low R²pred (Predicted R-Squared) [3]. | • Add more center points to better estimate pure error [1]. • Use ANOVA to check for significant lack-of-fit [1]. • Validate model with R²pred and PRESS statistics [3]. | | I need to optimize multiple responses at once. [4] [1] | Optimal condition for one response may be poor for another (e.g., maximizing yield vs. minimizing impurity) [4]. | • Use the Desirability Function approach to find a compromise [2]. • Overlay Contour Plots to identify a region that satisfies all goals [2]. | | The optimal point appears outside my experimental region. [5] | The current region is likely on a steep slope, and the true optimum is farther away. | • Use the Method of Steepest Ascent/Descent. Conduct a new series of experiments in the direction of the gradient to march toward the optimum region [5]. | | Some factors in my process are hard or expensive to change. [1] | Standard designs assume all factors are easy to change equally, which is not always practical. | • Use Split-Plot Designs to efficiently structure the experiment by grouping runs for the hard-to-change factors [1]. |
The following table summarizes the core experimental designs used in RSM to help you select the most appropriate one [1] [2].
| Design Name | Best Use Case | Key Characteristics | Number of Runs (for k=3 factors) |
|---|---|---|---|
| Central Composite Design (CCD) [1] [2] | Building a precise second-order (quadratic) model; the most common RSM design. | Combines factorial points, center points, and axial points to estimate curvature; can be made rotatable. | 20 runs (8 factorial + 6 axial + 6 center) [2] |
| Box-Behnken Design (BBD) [2] | Efficiently fitting a quadratic model with fewer runs than CCD when factors have limited levels. | Uses combinations of mid-edge points and center points; does not have corner points, so it avoids extreme conditions. | 13 runs [2] |
| Full Factorial Design [3] | Initial screening to identify which factors among many have a significant linear or interaction effect. | Tests all possible combinations of all factors at all levels. | 27 runs (for 3 factors at 3 levels) [3] |
For a typical RSM study, you will follow a structured sequence of steps to efficiently reach an optimal process setting [1] [5]. The diagram below outlines this sequential methodology.
RSM Sequential Optimization Workflow
The workflow begins by defining the problem and identifying critical response variables [1]. You then screen a larger set of potential factors to find the few that are most influential, often using a fractional factorial design [1] [5].
If the factors are significant and no curvature is detected, you employ the Method of Steepest Ascent/Descent. This involves using a first-order model to determine the direction for improving the response and conducting a series of experiments along that path until the response no longer improves [5].
Once curvature is detected (e.g., through a significant lack-of-fit test or a change in response direction), it indicates you are near the optimum. At this stage, you fit a more complex second-order model using a design like CCD or BBD. This quadratic model is essential for accurately modeling the curvature of the response surface and locating the precise optimum point, which could be a maximum, minimum, or a saddle point [4] [1] [2].
After building a valid second-order model, visualization is key to interpretation and optimization.
RSM Visualization and Interpretation Path
I hope this technical support center provides a solid foundation for your RSM experiments. As you move into the model-building phase, remember that rigorous regression analysis—including checks for normality, constant variance, and influential data points—is crucial for developing a reliable and accurate model [3].
Since established data is not available, determining peimisine's stability will require systematic experimental characterization. Here is a general workflow and key factors to investigate, which you can adapt for your technical guides once data is collected.
For your experimental protocols, the following factors are typically critical for solution stability and should be tested:
You can structure your technical guides around the following experimental approach once you begin generating data.
| Protocol Step | Description | Key Parameters to Measure |
|---|---|---|
| Solution Preparation | Prepare this compound stock solutions in different buffers/solvents. | Concentration, pH, clarity. |
| Stress Studies | Expose samples to stress conditions (heat, light, acid/base). | Time, temperature, pH, light intensity. |
| Sampling | Withdraw aliquots at predetermined time points. | Time intervals, sample volume. |
| Analytical Analysis | Quantify intact this compound and formation of impurities. | Assay (% Parent Compound), Impurity Profile (%), related substances. |
| Data Analysis | Determine degradation kinetics and shelf-life. | Rate constant (k), half-life (t½). |
For analytical methods, your guides should detail the use of:
To obtain the necessary data for your support center, I suggest these approaches:
The general principles for tackling solubility problems, as demonstrated in pepsin research, involve a systematic investigation of the solution environment and extraction parameters. The following workflow outlines this logical troubleshooting process.
For solubility and yield optimization, a Response Surface Methodology (RSM) is often employed to find the best combination of factors. The table below summarizes optimal conditions found for a pepsin-solubilised collagen, which serves as an excellent example of this approach [1].
| Factor | Impact on Solubility/Yield | Optimal Value (from RSM) |
|---|---|---|
| Enzyme Concentration | Yield significantly increases up to an optimum point, then plateaus [1]. | 1389 U/g [1] |
| Solid-Liquid Ratio | Yield increases with more solvent until the solid is fully saturated [1]. | 1:57 (w/v) [1] |
| Hydrolysis Time | Yield increases with time until the reaction completes, then may degrade [1]. | 8.67 hours [1] |
| pH Environment | Solubility is typically highest in acidic conditions (pH 1.0-4.0) and decreases sharply at neutral/alkaline pH [1] [2]. | pH 1.5 - 2.5 [3] |
| Salt Concentration | A sharp decrease in solubility is often observed with NaCl concentrations above 2% [1] [2]. | Below 2% [1] |
Here is a detailed methodology, adapted from a validated pepsin activity assay, which can be miniaturized for high-throughput screening of solubility conditions [4].
Workflow Steps [4]:
This miniaturized method is validated, uses low volumes of reagents, and allows for the simultaneous testing of numerous conditions [4].
Q1: What is the first parameter I should check if my compound is not dissolving? A1: The pH of the solvent is the most critical parameter to check first. The research shows that for many compounds, solubility is highly dependent on an acidic environment. Start by testing solubility across a pH range of 1.0 to 8.0 [1] [2]. Prepare buffers within this range and observe dissolution.
Q2: Could the solvent itself be affecting my compound's activity, not just its solubility? A2: Yes. Studies have shown that using different solvents (e.g., D2O instead of H2O) can significantly reduce enzymatic activity without causing major structural changes. This effect is often linked to changes in the solvent's properties, such as hydrogen bonding, which can affect function independently of solubility [5].
Q3: Is there a more efficient way to optimize multiple parameters at once? A3: Absolutely. Using Response Surface Methodology (RSM) is far more efficient than testing one factor at a time. RSM allows you to understand the interaction effects between variables (like enzyme concentration, solid-liquid ratio, and time) and statistically determine the optimal combination for maximum yield and solubility [1].
The table below summarizes the key issues researchers face and how to address them, which are critical for developing robust bioanalytical assays [1] [2].
| Challenge | Impact on Analysis | Recommended Solutions |
|---|---|---|
| Protein Binding [1] | Peptide binds to matrix proteins, causing low recovery and poor sensitivity [2]. | Dilute plasma 1:1 with 4% H3PO4 or 5% NH4OH. For stronger binding, use denaturants like Guanidine HCl, Urea, or SDS [1] [2]. |
| Non-Specific Binding (NSB) [1] | "Sticky" peptides adhere to container surfaces, leading to analyte loss, high variability, and poor peak shape [2] [3]. | Use low-binding polypropylene containers. Avoid glass. For LC-MS, use low-bind vials and plates. Consider a µElution SPE format to skip dry-down [1] [2] [3]. |
| Peptide Solubility [1] | Peptides precipitate during preparation, causing low recovery and clogged systems. | Limit organic concentration to ≤75%. Use modifiers (1-10% acid or base) like TFA, Formic Acid, Acetic Acid, or NH4OH to maintain solubility [1] [2]. |
| Low Recovery [1] | Overall low and variable signal; symptom of the above challenges. | Systematically address protein binding, NSB, and solubility. Use mixed-mode SPE for selective cleanup and concentrate analyte in a small volume [1] [2]. |
For a bottom-up proteomics approach, which is common for peptide analysis, the following workflow is recommended. This workflow can be adapted for purifying and preparing a peptide like Peimisine from a biomatrix [4] [5].
Protein Denaturation, Reduction, and Alkylation [4] [6]
Enzymatic Digestion [4] [5] [6]
Peptide Clean-up and Desalting [1] [4] [8]
Peptide Concentration or Fractionation [1] [5]
How can I prevent peptide loss from sample containers? Peptide loss is primarily due to Non-Specific Binding. The most effective strategy is to use low-bind polypropylene containers throughout the process. Additionally, optimizing the sample solvent by adding a moderate organic content (like 10-25% acetonitrile) can help, but be cautious as high organic can disrupt LC retention [3].
My peptide recovery is low after Solid-Phase Extraction. What should I check? Low recovery is often a symptom of incomplete disruption of protein binding or solubility issues [1]. Ensure you are using an effective pre-treatment step (like acid or denaturants) to release the peptide from matrix proteins. Also, verify that the peptide is soluble in the loading solvent for your SPE sorbent, which often requires an acidic, aqueous solution with low organic content [8].
What detergents can I use for cell lysis that are MS-compatible? While detergents are great for lysis and solubilization, many (like Triton X-100, NP-40) are not compatible with MS as they cause severe ion suppression [7]. If you must use a detergent, consider MS-compatible options like n-dodecyl-β-D-maltoside (DDM). Ideally, detergents should be removed before digestion or MS analysis using methods like detergent removal spin columns or precipitation [7] [8].
| Strategy | Description | Key Techniques |
|---|---|---|
| Sample Preparation [1] [2] [3] | Remove interfering compounds from the sample before LC-MS injection. | Solid-Phase Extraction (SPE), Liquid-Liquid Extraction (LLE) [4] [5]. |
| Chromatographic Separation [1] [2] | Improve separation to prevent co-elution of analytes and matrix interferents. | Optimize gradient, use alternative columns (e.g., pentafluorophenyl) [5], shift analyte retention time. |
| Internal Standards [6] [1] [2] | Use internal standards to correct for ionization suppression/enhancement. | Stable Isotope-Labeled (SIL) internal standard (most effective) [6] [2]; structural analogue as alternative [2]. |
| Calibration Techniques [1] | Calibrate the method to account for the matrix's influence on the signal. | Matrix-matched calibration, Standard Addition Method [2]. |
| Instrumental Parameters [3] | Reduce the absolute amount of matrix entering the ionization source. | Lower LC flow rate (nano- or micro-flow ESI), sample dilution [2], divert valve to waste [1]. |
Before solving the issue, you need to measure it. Here are two common assessment methods [1]:
Post-Extraction Spike Method (Quantitative) This method provides a quantitative measure (Matrix Factor, MF) of ion suppression or enhancement by comparing the analyte response in a clean solution to its response in a matrix sample.
MF = (Peak Area of Sample B) / (Peak Area of Sample A)Post-Column Infusion Method (Qualitative) This method helps you identify when during the chromatographic run matrix effects occur.
Here are detailed methodologies for two key strategies from the table.
1. Solid-Phase Extraction (SPE) Protocol [4] SPE is highly effective for selective cleaning of peptide samples.
2. Standard Addition Method Protocol [2] This method is ideal when a blank matrix is unavailable or matrix effects are highly variable.
The following diagram outlines a systematic, step-by-step workflow to diagnose and resolve matrix effects in your LC-MS analysis.
The table below summarizes the available data on peimisine's properties and storage guidelines.
| Property | Specification / Value | Source / Context |
|---|---|---|
| Recommended Storage | 2-8°C, protect from light | Chemical supplier [1] |
| Alternative Storage | -20°C for 3 years (powder); -80°C for 1 year (in solvent) | Chemical supplier [2] |
| Physical Form | Solid; Powder; White to off-white | Chemical suppliers [1] [2] [3] |
| Molecular Weight | 427.62 g/mol | [1] [2] |
| Molecular Formula | C27H41NO3 | [1] [2] |
| CAS Number | 19773-24-1 | [1] [2] |
| Melting Point | 270 °C | [1] |
| Solubility | Soluble in DMSO, chloroform, dichloromethane, ethyl acetate, acetone. ≥50 mg/mL in DMSO (with gentle warming & sonication). | [1] [2] [3] |
| Problem | Possible Cause | Suggested Solution |
|---|---|---|
| Low recovery or suspected degradation | Improper storage temperature or exposure to light. | Ensure consistent storage at 2-8°C in the dark. For long-term storage, keep as a powder at -20°C. Allow the vial to reach room temperature before opening to prevent moisture condensation. |
| Poor solubility | Solvent choice or technique. | Gently warm the solution and use sonication. Use recommended solvents like DMSO. Prepare working solutions fresh and use immediately. |
| Inconsistent experimental results | Compound degradation or instability in solution. | Avoid long-term storage of solutions. Use the provided solubility data to prepare fresh solutions for each experiment. |
For a typical experiment involving this compound, you can follow this general workflow. Please note that specific protocols for cell-based or animal studies were not found in the search results and should be optimized for your research.
Please be aware of the following critical gaps in the available information:
| Property/Activity | Peimisine | Peimine |
|---|---|---|
| Molecular Formula [1] | Information not identified in search results | C₂₇H₄₅NO₃ [2] [3] |
| Molecular Weight [1] | Information not identified in search results | 431.65 g/mol [3] |
| CAS Number [1] | 19773-24-1 [4] | 23496-41-5 [4] [2] [3] |
| Extraction Yield (from F. thunbergii) [1] | 0.5 mg/g (under optimal SFE conditions) | 1.3 mg/g (under optimal SFE conditions) |
| Antioxidant Activity | Shows good affinity for antioxidant targets in molecular docking studies [5]. | Identified as a key antioxidant compound; content correlates with total antioxidant capacity [5]. |
| Anti-inflammatory Activity | Information not identified in search results | Exhibits anti-inflammatory and pain suppression properties at the cellular level [3]. |
| Other Notable Activities | Accumulates at higher levels in some wild-simulated Fritillaria [4]. | A major bioactive component; higher levels found in some tissue-cultured and cultivated Fritillaria [4] [5]. |
For your experimental work, here are key methodologies from recent studies that quantified these compounds and evaluated their activity.
| Alkaloid | Key Efficacy and Properties | Comparative Notes & Experimental Data |
|---|
| Peimisine | Anti-inflammatory [1] [2]: Significant inhibition of IL-1β and TNF-α [1]. Bioavailability: Systemic exposure increased ~5x in colitis model [1]. Accumulation: Higher in field-collected wild F. cirrhosa [3]. | Potency against IL-1β/TNF-α surpasses peimine, peiminine, sipeimine [1]. Identified as a core anti-asthma bioactive compound [2].| | Peimine (Verticine) | Anti-inflammatory [1] [4]: General anti-inflammatory effect. Anti-tussive/Expectorant [4]: Primary activity for respiratory diseases. Accumulation: Higher in tissue-cultured F. cirrhosa; primary alkaloid in F. thunbergii and F. ussuriensis [3] [5]. | Shows synergistic anti-inflammatory effects with peiminine [1]. A key quality marker for F. thunbergii and F. ussuriensis [5].| | Peiminine (Verticinone) | Anti-inflammatory [1] [4]: Potently inhibits IL-6 [1]. Anti-tussive/Expectorant [4]: Primary activity for respiratory diseases. Antioxidant [6]: Contributes to overall activity. | Most potent IL-6 inhibition among the four alkaloids [1]. A key quality marker for F. thunbergii [5].| | Imperialine (Sipeimine) | Anti-tussive/Expectorant [4]: Primary activity for respiratory diseases. Potency Rank: Imperialine > peimine > peiminine in some assays [5]. Accumulation: Higher in field-collected wild F. cirrhosa; a quality marker for Chuan Beimu [3] [5]. | - | | Total Alkaloid Extract | Airway Remodeling (COPD/Asthma): Inhibits EMT process, reduces collagen deposition [7] [2]. Anti-inflammatory: Inhibits MAPK signaling pathway [7]. | Demonstrates broader therapeutic effects for complex respiratory pathologies, showing multi-target synergy [7] [2].|
Understanding the experimental context is crucial for evaluating the data.
The following diagram illustrates the primary workflow for evaluating Fritillaria alkaloid efficacy and mechanisms, integrating the key experimental methods discussed.
For researchers in drug development, the data suggests distinct strategic considerations:
The table below summarizes key experimental data on the antioxidant capacity of extracts from Fritillaria thunbergii Miq., which contains peimisine, peimine, and peiminine [1].
| Analyte | DPPH-RSA (EC50) | ABTS-RSA (EC50) | FRAP Assay | Optimal SFE Conditions (for extraction yield) |
|---|---|---|---|---|
| Total Alkaloids | 5.5 mg/mL | 0.3 mg/mL | 118.2 mg AAE/100 g | 3.0 h, 60.4 °C, 26.5 MPa, 89.3% Ethanol [1] |
| This compound | Data not provided | Data not provided | Data not provided | Optimal for yield: 0.5 mg/g [1] |
| Peimine | Data not provided | Data not provided | Data not provided | Optimal for yield: 1.3 mg/g [1] |
| Peiminine | Data not provided | Data not provided | Data not provided | Optimal for yield: 1.3 mg/g [1] |
Here are the detailed methodologies for the antioxidant capacity tests and extraction protocols cited in the data.
Researchers used multiple assays to comprehensively evaluate the antioxidant activity of the bulb extracts [1].
A Central Composite Design (CCD) was employed to optimize the SFE process for alkaloids from Fritillaria thunbergii Miq. bulbs [1].
The following diagram illustrates the integrated workflow for optimizing the extraction and validating the antioxidant capacity of these alkaloids, as described in the research.
For your comparison guide, you could:
While data for pure peimisine is lacking, the following table summarizes the antioxidant activity of total alkaloid extracts from Fritillaria thunbergii Miq, which contain this compound along with other alkaloids like peimine and peiminine [1] [2].
| Plant Material | Extract Type | DPPH Radical Scavenging Activity (EC₅₀) | ABTS Radical Scavenging Activity (EC₅₀) | FRAP Assay Value | Citation |
|---|---|---|---|---|---|
| Bulb of Fritillaria thunbergii | Supercritical Fluid Extract (Total Alkaloids) | 5.5 mg/mL | 0.3 mg/mL | 118.2 mg AAE/100 g | [1] [2] |
| Flower of Fritillaria thunbergii | Supercritical Fluid Extract (Total Alkaloids) | Data included in study, but specific values not listed in abstract. | Data included in study, but specific values not listed in abstract. | Not Applicable | [3] |
The DPPH assay is a standard method used to determine the free radical scavenging ability of antioxidants [4]. Here is a generalized and detailed protocol based on the methodologies from the search results.
The diagram below illustrates the workflow of the DPPH assay.
To obtain the specific DPPH data for this compound you require, consider these approaches:
The table below summarizes the key experimental data available from a study on supercritical fluid extraction of alkaloids from Fritillaria thunbergii Miq. The ABTS assay result for Peimisine is part of the overall antioxidant profile of the optimized extract [1] [2] [3].
| Analyte | Extraction Yield (mg/g) | ABTS Assay Result (EC₅₀, mg/mL) | Extraction Conditions |
|---|---|---|---|
| This compound | 0.5 | Not individually specified | The ABTS EC₅₀ value of 0.3 mg/mL pertains to the total extract containing all alkaloids [1]. |
| Total Alkaloids | 3.8 | 0.3 |
| Peimine | 1.3 | Not individually specified | Time: 3.0 h Temperature: 60.4 °C Pressure: 26.5 MPa Co-solvent: 89.3% Ethanol | | Peiminine | 1.3 | Not individually specified | |
The ABTS radical scavenging activity (ABTS-RSA) was evaluated using a standard decolorization assay. Here is a detailed methodology based on common protocols [4]:
The following diagram illustrates the experimental workflow from the source study, showing how the ABTS assay was integrated into the overall research process to evaluate the antioxidant activity of the Fritillaria extract containing this compound [1] [2].
The table below summarizes the key characteristics and known antitussive mechanisms of Peimisine compared to common standard antitussives.
| Compound / Drug | Classification / Origin | Primary Postulated Antitussive Mechanism | Experimental Evidence Context |
|---|---|---|---|
| This compound | Isosteroidal alkaloid from Fritillaria species (e.g., F. cirrhosa, F. thunbergii) [1] [2] [3] | Modulation of targets like SRC, ADRB2, MMP2, and NOS3 based on network pharmacology; part of a multi-component, multi-target traditional medicine approach [3]. | Identified as a core active ingredient in Chuanbeimu; molecular docking shows high binding affinity to putative targets [3]. |
| Codeine | Opioid; Centrally-acting standard antitussive [4] [5] | Depression of the brainstem cough center via opioid receptor agonism [5]. | Significant reduction in cough frequency and increased latency in citric acid-induced guinea pig model [4]. |
| Dextromethorphan | Non-opioid; Centrally-acting standard antitussive [6] [5] | NMDA receptor antagonism within the brainstem cough network [6] [5]. | Did not show significant effects on cough frequency or latency in a recent guinea pig study [4]. |
| Cloperastine | Non-narcotic; Centrally-acting with peripheral properties [4] | Centrally-acting with antihistaminic and papaverine-like properties [4]. | Significant reduction in cough frequency and intensity, comparable to codeine, in guinea pig model [4]. |
| Gefapixant | Novel; P2X3 receptor antagonist [4] | Peripherally-acting P2X3 receptor antagonism, reducing hypersensitivity of airway sensory nerves [4]. | Significant reduction in cough frequency and increased latency in citric acid-induced guinea pig model [4]. |
| Levodropropizine | Non-opioid; Peripherally-acting standard antitussive [4] | Peripheral action by modulating the release of sensory neuropeptides [4]. | Did not show significant effects on cough frequency or latency in a recent guinea pig study [4]. |
For objective comparison, here are experimental approaches used to evaluate the compounds.
A common and validated preclinical model is the citric acid-induced cough model in guinea pigs [4].
Research on Fritillaria alkaloids often employs different models focusing on inflammation and molecular pathways.
The therapeutic effects of Fritillaria alkaloids are complex and multi-targeted. The diagram below outlines key pathways identified in research, particularly for related compounds Peimine and Peiminine, which provide insight into this compound's potential mechanisms.
A key distinction in the available research is that this compound is primarily investigated as part of a multi-component traditional medicine system, while standard antitussives are single-entity drugs.
To objectively compare this compound with standard antitussives, you may consider the following approaches:
You can adapt the table below to systematically organize Peimisine data once you have collected the necessary experimental results. The parameters listed are standard in pharmacokinetic studies [1] [2].
Table: Framework for Pharmacokinetic Parameters Across Species
| Pharmacokinetic Parameter | Human | Rat | Mouse | Dog | Monkey | Other (e.g., Rabbit) |
|---|---|---|---|---|---|---|
| Bioavailability (F%) | (Data for this compound) | (Data for this compound) | (Data for this compound) | (Data for this compound) | (Data for this compound) | (Data for this compound) |
| Clearance (CL) | ||||||
| Volume of Distribution (Vd) | ||||||
| Half-Life (t₁/₂) | ||||||
| Area Under Curve (AUC) | ||||||
| Cmax (Peak Concentration) | ||||||
| Protein Binding (%) | ||||||
| Main Metabolic Pathways |
The following experimental protocols are commonly used in pharmacokinetic studies and can be applied to investigate this compound [3] [2].
Study Design
Data Analysis
Protocol for "Humanized" Dosing Regimens
When comparing pharmacokinetics across species, keep the following points in mind, as they are common sources of variation highlighted in the research [4] [5] [6]:
The table below summarizes the key information on peimisine and a closely related compound, sipeimine, found in the search results. This data can serve as a reference for the type of information typically available.
| Compound Name | Key Findings from Research | Relevance to Your Query |
|---|
| This compound | • Identified as a key antioxidant compound in Fritillaria Bulbus [1]. • Predicted via screening to be a potential agonist for the TAAR1 receptor, a target in neuropsychiatry [2]. • Listed as a core bioactive alkaloid in a network pharmacology study on asthma [3]. | No specific data on metabolism or gender differences was located. | | Sipeimine (Imperialine) | • A major active alkaloid in Fritillaria Bulbus [4] [5]. • Pharmacokinetics in Rats: Rapid absorption, slow elimination, ~40% oral bioavailability [4] [5]. • Tissue Distribution: Rapidly distributed to all major organs except the brain [4] [5]. • Metabolism: Primarily metabolized via hydroxylation, sulfation, and glucose conjugation [4] [5]. • Excretion: Predominantly excreted unchanged via renal elimination [4] [5]. | Provides a methodology for ADME studies but does not analyze gender differences. |
While not specific to this compound or gender, the recent study on sipeimine provides a detailed and validated experimental protocol that is directly applicable for investigating the Absorption, Distribution, Metabolism, and Excretion (ADME) of similar alkaloids [4] [5].
The workflow for such a comprehensive ADME study is outlined below.
The following quantitative data outlines the concentration of sipeimine found in various rat tissues after administration, providing insight into how this type of alkaloid is distributed in the body [1].
| Biological Sample | Key Finding | Experimental Details |
|---|---|---|
| Lungs | Rapidly distributed | Studied in rat tissues after administration [1] |
| Liver | Rapidly distributed | Studied in rat tissues after administration [1] |
| Kidney | Rapidly distributed | Studied in rat tissues after administration [1] |
| Heart | Rapidly distributed | Studied in rat tissues after administration [1] |
| Spleen | Rapidly distributed | Studied in rat tissues after administration [1] |
| Brain | Not detected | Suggests difficulty crossing the blood-brain barrier [1] |
| Plasma Protein Binding | ~30% (Weakly bound) | Measured in rat plasma; high binding can limit tissue distribution [1] |
The data on sipeimine was generated using a robust and sensitive method that could be applied to study peimisine. The core experimental workflow is summarized in the diagram below [1].
The key steps involved are [1]:
While tissue distribution data is lacking, recent studies highlight this compound's significance, which may drive future pharmacokinetic research.
For your research, the most direct path forward would be to:
The following information synthesizes methodologies from recent scientific publications for determining Peimisine (also referred to as Imperialine) and similar alkaloids in biological samples using Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) [1] [2].
Summary of the Method: This technique is prized for its high sensitivity, specificity, and speed, making it suitable for pharmacokinetic studies. The core process involves separating the analyte from a complex sample matrix (like plasma) using chromatography and then detecting it based on its unique mass-to-charge ratio.
The table below outlines the typical experimental protocol and key performance characteristics you could expect from such a method:
| Aspect | Typical Protocol & Parameters |
|---|---|
| Instrumentation | UPLC system coupled with a triple-quadrupole mass spectrometer [1] [2]. |
| Chromatography | Column: C18 (e.g., ACQUITY UPLC BEH C18, 1.7 μm, 2.1 × 100 mm) [1] [2]. Mobile Phase: Acetonitrile and water (often with 0.1% formic acid to enhance ionization) [1] [2]. Flow Rate: ~0.3 - 0.4 mL/min with a gradient elution [1] [2]. | | Mass Spectrometry | Ionization: Electrospray Ionization (ESI) in positive mode [1]. Detection: Multiple Reaction Monitoring (MRM). For Sipeimine (a very similar compound), a transition of m/z 430 → 138 is monitored [2]. | | Sample Preparation | Technique: Liquid-liquid extraction (e.g., with ethyl acetate) or protein precipitation (e.g., with acetonitrile) [1] [2]. | | Key Validation Parameters | Linearity: Correlation coefficient (r²) > 0.9900 over the investigated range [1]. Sensitivity (LLOQ): As low as ~0.98 ng/mL for related alkaloids [1]. Precision & Accuracy: Intra-day and inter-day precision (RSD) and accuracy within acceptable limits (e.g., ±15%) [1]. Recovery & Matrix Effect: Consistent and high recovery with minimal matrix interference [1]. |
Conducting a full method validation involves a sequence of planned experiments to establish the performance characteristics summarized above. The following diagram illustrates the key stages in this process.
Stages of Analytical Method Validation:
| Feature | Peimisine | Cyclopamine |
|---|---|---|
| Primary Natural Source | Various species of Fritillaria (e.g., F. ussuriensis, F. thunbergii) [1] [2] [3] | Veratrum californicum (California corn lily) [4] |
| Chemical Relationship | A precursor that can be efficiently converted into cyclopamine via a one-pot synthesis [5] | Can be derived from this compound; differs by a 5,6-double bond instead of a 6-ketone group [5] |
| Key Molecular Targets | NF-κB signaling pathway [1] | Smoothened (SMO) receptor in the Hedgehog (Hh) signaling pathway [6] [4] [7] |
| Primary Observed Activities | Anti-inflammatory, anti-acute lung injury, antioxidant [1] [2] [8] | Teratogenic (causes cyclopia), inhibits Hedgehog signaling, anti-cancer [6] [4] [9] |
| Research & Therapeutic Context | Investigated for treating inflammatory conditions like acute lung injury (ALI) and colitis [1] [8] | Primarily a research tool for studying Hh pathway; inspired synthetic drugs (e.g., Vismodegib) for cancer [6] [4] |
The distinct activities of these alkaloids are demonstrated through specific experimental models.
The diagrams below illustrate the distinct signaling pathways through which this compound and cyclopamine exert their effects.
Mechanism of this compound's Anti-inflammatory Action: this compound derivatives protect against acute lung injury by inhibiting the activation of the NF-κB pathway, a key regulator of inflammation. This prevents the production of pro-inflammatory cytokines [1].
Mechanism of Cyclopamine's Anti-Cancer Action: Cyclopamine directly binds to and inhibits the Smoothened (SMO) receptor, blocking the Hedgehog signaling pathway. This inhibition prevents the expression of genes that drive cell proliferation and survival, which are often aberrantly active in cancers [6] [4] [9].